Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)
Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)
Brand Name:
Vulcanchem
CAS No.:
197579-06-9
VCID:
VC21309366
InChI:
InChI=1S/C10H16O/c1-2-3-4-5-6-9-7-10(9)8-11/h5-6,8-10H,2-4,7H2,1H3/b6-5+/t9-,10-/m1/s1
SMILES:
CCCCC=CC1CC1C=O
Molecular Formula:
C10H16O
Molecular Weight:
152.23 g/mol
Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)
CAS No.: 197579-06-9
Cat. No.: VC21309366
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 197579-06-9 |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | (1S,2S)-2-[(E)-hex-1-enyl]cyclopropane-1-carbaldehyde |
| Standard InChI | InChI=1S/C10H16O/c1-2-3-4-5-6-9-7-10(9)8-11/h5-6,8-10H,2-4,7H2,1H3/b6-5+/t9-,10-/m1/s1 |
| Standard InChI Key | RBMROWIDLAREAW-GMCFVEKCSA-N |
| Isomeric SMILES | CCCC/C=C/[C@@H]1C[C@@H]1C=O |
| SMILES | CCCCC=CC1CC1C=O |
| Canonical SMILES | CCCCC=CC1CC1C=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator